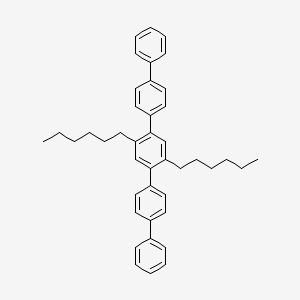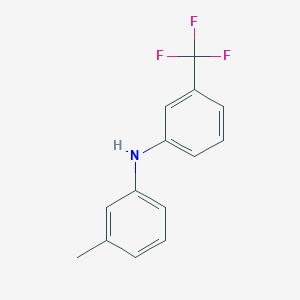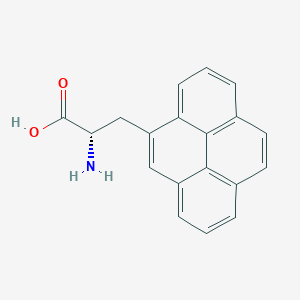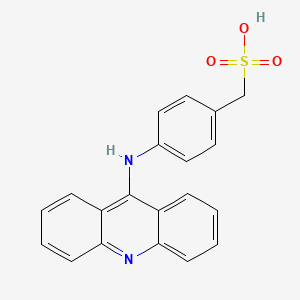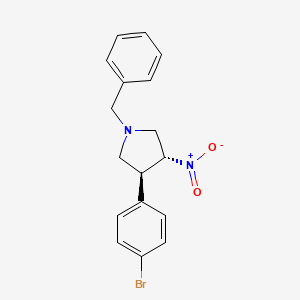
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a nitro group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common approach is the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The synthesis may start with the formation of the pyrrolidine ring, followed by the introduction of the benzyl, bromophenyl, and nitro groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Substitution: The benzyl group can be modified through electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of substituted pyrrolidines.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can be compared with other similar compounds, such as:
Rel-(3S,4R)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine: Similar structure but with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromophenyl and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17BrN2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1 |
InChI Key |
IILNFOQIYDOAQA-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


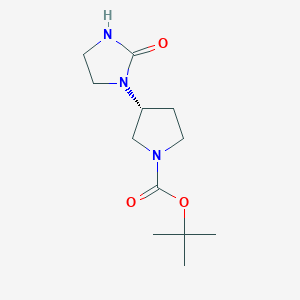
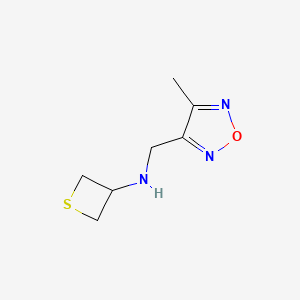

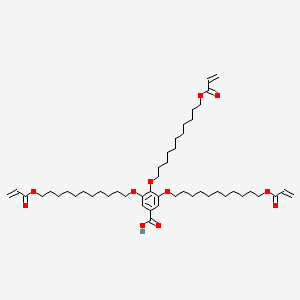
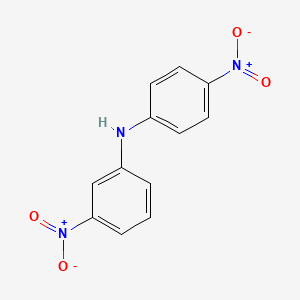

![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
